molecular formula C11H8N4O B13875380 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine

7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine

Cat. No.: B13875380
M. Wt: 212.21 g/mol
InChI Key: YPYMHDWYRNUNRH-UHFFFAOYSA-N
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Description

7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine is a heterocyclic compound that features both pyrimidine and benzoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-2-hydroxybenzoic acid with pyrimidine-5-carboxylic acid under dehydrating conditions . The reaction is often facilitated by reagents such as phosphorus oxychloride or polyphosphoric acid, which promote the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in cancer treatment, where uncontrolled cell division is a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Pyrimidin-5-yl-1,2-benzoxazol-3-amine is unique due to its dual presence of pyrimidine and benzoxazole rings, which confer distinct electronic and steric properties. This duality enhances its binding affinity and specificity towards certain biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

7-pyrimidin-5-yl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C11H8N4O/c12-11-9-3-1-2-8(10(9)16-15-11)7-4-13-6-14-5-7/h1-6H,(H2,12,15)

InChI Key

YPYMHDWYRNUNRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CN=CN=C3)ON=C2N

Origin of Product

United States

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